molecular formula C11H14BrN3 B11849942 6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]

6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]

Katalognummer: B11849942
Molekulargewicht: 268.15 g/mol
InChI-Schlüssel: LMSCCKIBKBTXJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is a heterocyclic compound that features a unique spiro structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and t-BAB as a phase-transfer catalyst . The reaction is carried out at room temperature for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The spiro structure allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve solvents like DMF and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C11H14BrN3

Molekulargewicht

268.15 g/mol

IUPAC-Name

6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclohexane]

InChI

InChI=1S/C11H14BrN3/c12-8-6-9-10(13-7-8)15-11(14-9)4-2-1-3-5-11/h6-7,14H,1-5H2,(H,13,15)

InChI-Schlüssel

LMSCCKIBKBTXJI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)NC3=C(N2)N=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.